REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH:10]([N:12]3[CH2:17][CH2:16][N:15]([CH2:18][CH2:19][OH:20])[CH2:14][CH2:13]3)[C:9]3[CH:21]=[C:22]([CH:25]([CH3:27])[CH3:26])[CH:23]=[CH:24][C:8]=3[S:7][C:6]=2[CH:28]=1.[CH3:29][O:30][C:31]1[CH:32]=[C:33]([CH:37]=[C:38]([O:42][CH3:43])[C:39]=1[O:40][CH3:41])[C:34](Cl)=[O:35].O>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:11][CH:10]([N:12]3[CH2:13][CH2:14][N:15]([CH2:18][CH2:19][O:20][C:34](=[O:35])[C:33]4[CH:32]=[C:31]([O:30][CH3:29])[C:39]([O:40][CH3:41])=[C:38]([O:42][CH3:43])[CH:37]=4)[CH2:16][CH2:17]3)[C:9]3[CH:21]=[C:22]([CH:25]([CH3:26])[CH3:27])[CH:23]=[CH:24][C:8]=3[S:7][C:6]=2[CH:28]=1
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(SC3=C(C(C2)N2CCN(CC2)CCO)C=C(C=C3)C(C)C)C1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)Cl)C=C(C1OC)OC
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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after its dissolution
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Type
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WASH
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Details
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washed with an ice-cold 5% sodium hydroxide solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried with potassium carbonate
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Type
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CUSTOM
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Details
|
the chloroform evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(SC3=C(C(C2)N2CCN(CC2)CCOC(C2=CC(=C(C(=C2)OC)OC)OC)=O)C=C(C=C3)C(C)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |